molecular formula C12H30O3Si2 B14083537 1,3-Di-tert-butoxy-1,1,3,3-tetramethyldisiloxane CAS No. 10175-46-9

1,3-Di-tert-butoxy-1,1,3,3-tetramethyldisiloxane

Cat. No.: B14083537
CAS No.: 10175-46-9
M. Wt: 278.53 g/mol
InChI Key: RTYHBJMNRAJNSK-UHFFFAOYSA-N
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Description

Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- is a silicon-based compound with the molecular formula C12H30OSi2. It is a member of the disiloxane family, which are characterized by the presence of two silicon atoms connected by an oxygen atom. This compound is known for its unique structural properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- typically involves the reaction of chlorosilanes with alcohols or water. One common method is the hydrolysis of chlorosilanes in the presence of a base, such as sodium hydroxide, to form the corresponding disiloxane. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- is carried out in large-scale reactors where chlorosilanes are reacted with water or alcohols under controlled conditions. The process involves the use of catalysts to enhance the reaction rate and yield. The final product is then purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted siloxanes depending on the nucleophile used.

Scientific Research Applications

Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other silicon-based compounds and as a reagent in organic synthesis.

    Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.

    Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.

    Industry: Utilized in the production of silicone-based lubricants, sealants, and coatings.

Mechanism of Action

The mechanism of action of Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- involves its interaction with various molecular targets and pathways. The silicon-oxygen-silicon backbone provides flexibility and stability, allowing the compound to interact with different substrates. In biological systems, it can form stable interactions with proteins and other biomolecules, making it useful in drug delivery and medical applications.

Comparison with Similar Compounds

Similar Compounds

    Hexamethyldisiloxane: Another disiloxane compound with a simpler structure.

    Octamethylcyclotetrasiloxane: A cyclic siloxane with similar properties.

    Polydimethylsiloxane: A polymeric siloxane with widespread industrial applications.

Uniqueness

Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its high thermal stability, low surface tension, and biocompatibility make it particularly valuable in specialized applications where other siloxanes may not perform as effectively.

Properties

CAS No.

10175-46-9

Molecular Formula

C12H30O3Si2

Molecular Weight

278.53 g/mol

IUPAC Name

[dimethyl-[(2-methylpropan-2-yl)oxy]silyl]oxy-dimethyl-[(2-methylpropan-2-yl)oxy]silane

InChI

InChI=1S/C12H30O3Si2/c1-11(2,3)13-16(7,8)15-17(9,10)14-12(4,5)6/h1-10H3

InChI Key

RTYHBJMNRAJNSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O[Si](C)(C)O[Si](C)(C)OC(C)(C)C

Origin of Product

United States

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